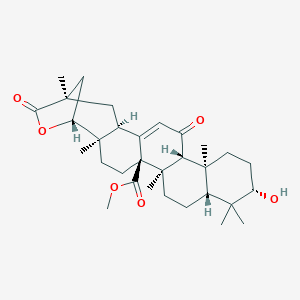

Glyuranolide

描述

Glyuranolide is a triterpenoid lactone isolated from the roots of Glycyrrhiza uralensis Fisch (Chinese licorice), a plant widely used in traditional medicine. Its chemical structure, determined via IR, UV, MS, and advanced NMR techniques (COSY, NOESY, INEPT), is defined as 3β,22α-dihydroxy-11-oxo-Δ12-oleanene-27α-methoxy carbonyl-29-oic acid (29,22α-) lactone . With the molecular formula C₃₁H₄₄O₆, it belongs to the oleanane-type triterpenoids, characterized by a complex hexacyclic framework and a γ-lactone ring . Glyuranolide has a melting point of 301–303°C and exhibits moderate oral bioavailability (OB% = 34.32%) and drug-likeness (DL = 0.55) .

属性

CAS 编号 |

123914-44-3 |

|---|---|

分子式 |

C7H7N3O4 |

分子量 |

512.7 g/mol |

IUPAC 名称 |

methyl (1R,2R,5R,6R,9R,11S,14S,15R,19S,21R)-11-hydroxy-2,6,10,10,14,21-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-5-carboxylate |

InChI |

InChI=1S/C31H44O6/c1-26(2)20-8-11-30(6)23(29(20,5)10-9-21(26)33)19(32)14-17-18-15-27(3)16-22(37-24(27)34)28(18,4)12-13-31(17,30)25(35)36-7/h14,18,20-23,33H,8-13,15-16H2,1-7H3/t18-,20-,21-,22+,23+,27+,28+,29-,30+,31+/m0/s1 |

InChI 键 |

MKDSBDQLSLPNOQ-YDJDNKAXSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C(=O)OC)C)C |

手性 SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C(=O)OC)C)(C)C)O |

规范 SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C(=O)OC)C)C |

同义词 |

3,22-dihydroxy-11-oxo-delta(12)-oleanene-27-alpha-methoxycarbonyl-29-oic acid glyuranolide |

产品来源 |

United States |

相似化合物的比较

Structural and Pharmacokinetic Comparison

| Compound | Class | Molecular Formula | OB% | DL | Key Structural Features |

|---|---|---|---|---|---|

| Glyuranolide | Triterpenoid lactone | C₃₁H₄₄O₆ | 34.32 | 0.55 | Oleanane skeleton, γ-lactone, methoxy ester |

| Glabridin | Isoflavan | C₂₀H₂₀O₄ | 53.25 | 0.47 | Isoflavone backbone, prenyl group |

| Glypallichalcone | Chalcone | C₂₁H₂₂O₄ | 61.60 | 0.19 | Chalcone skeleton, hydroxyl groups |

| Euchrenone | Flavonoid | C₂₀H₁₈O₅ | 30.29 | 0.57 | Flavone core, methoxy substituents |

Key Observations :

- Glyuranolide has a lower OB% than Glypallichalcone (61.6%) but higher DL than Glabridin (0.55 vs. 0.47), suggesting better membrane permeability despite moderate absorption .

- Unlike flavonoids (e.g., Glabridin), Glyuranolide’s triterpenoid structure confers rigidity and diverse hydrogen-bonding sites, influencing target selectivity .

Target Affinity and Mechanism of Action

Key Findings :

- Glyuranolide binds strongly to HSP90AA1, a chaperone protein implicated in COPD and cancer, with a binding energy (-6.35 kcal/mol) comparable to Glabridin’s interaction with AKT1 (-7.37 kcal/mol) .

Functional Roles in Disease Models

- Anti-inflammatory Effects: Glyuranolide downregulates RAS/RAF/FoxO signaling in COPD, reducing lung inflammation . In contrast, Glabridin suppresses NF-κB in atherosclerosis .

- Metabolic Disorders: Glyuranolide is a core component in Danzhixiaoyao Pills, targeting MAFLD and depression via AKT1 and IL1B modulation, whereas Glabridin primarily affects lipid metabolism .

- Antiviral Activity: Glyuranolide’s interaction with SARS-CoV-2 proteins contrasts with Glypallichalcone’s PI3K-mediated antiviral mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。